

The Role of 4-Oxooctanoic Acid in Fatty Acid Oxidation: A Technical Guide

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Compound of Interest

Compound Name: 4-Oxooctanoic acid

Cat. No.: B1293546

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Introduction

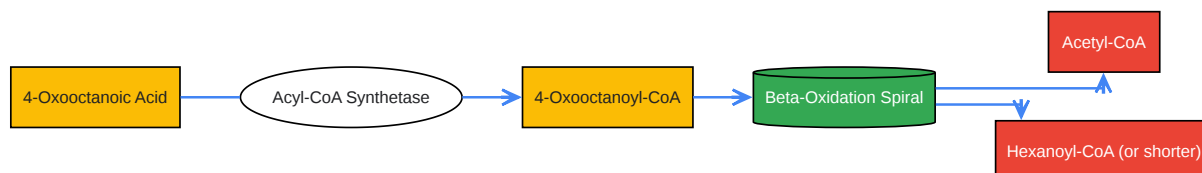
4-Oxooctanoic acid, a medium-chain keto acid, is an emerging metabolite of interest in the intricate network of fatty acid metabolism. While the canonical beta-oxidation of saturated fatty acids is well-characterized, the precise role and metabolic fate of keto-functionalized fatty acids like **4-oxooctanoic acid** are less understood. This technical guide provides a comprehensive overview of the current understanding of **4-oxooctanoic acid**'s involvement in fatty acid oxidation, drawing upon available literature and inferring pathways from related metabolic processes. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating novel aspects of lipid metabolism and its therapeutic modulation.

4-Oxooctanoic acid is structurally similar to octanoic acid, a medium-chain fatty acid known to be readily metabolized in the mitochondria. The presence of a ketone group at the C4 position, however, introduces a chemical modification that may influence its transport, enzymatic processing, and overall impact on cellular energy homeostasis. In humans, **4-oxooctanoic acid** has been identified as part of the acylcarnitine 4-oxooctanoylcarnitine pathway, suggesting its transport into the mitochondrial matrix for further metabolism.^[1]

This guide will delve into the putative metabolic pathways of **4-oxooctanoic acid**, summarize relevant quantitative data, provide detailed experimental protocols for its study, and present visual representations of the key concepts discussed.

Putative Metabolic Pathway of 4-Oxoctanoic Acid

While direct enzymatic studies on the catabolism of **4-oxooctanoic acid** are limited, its degradation is hypothesized to proceed via a modified beta-oxidation pathway within the mitochondria. The initial steps likely involve its activation to 4-oxooctanoyl-CoA.

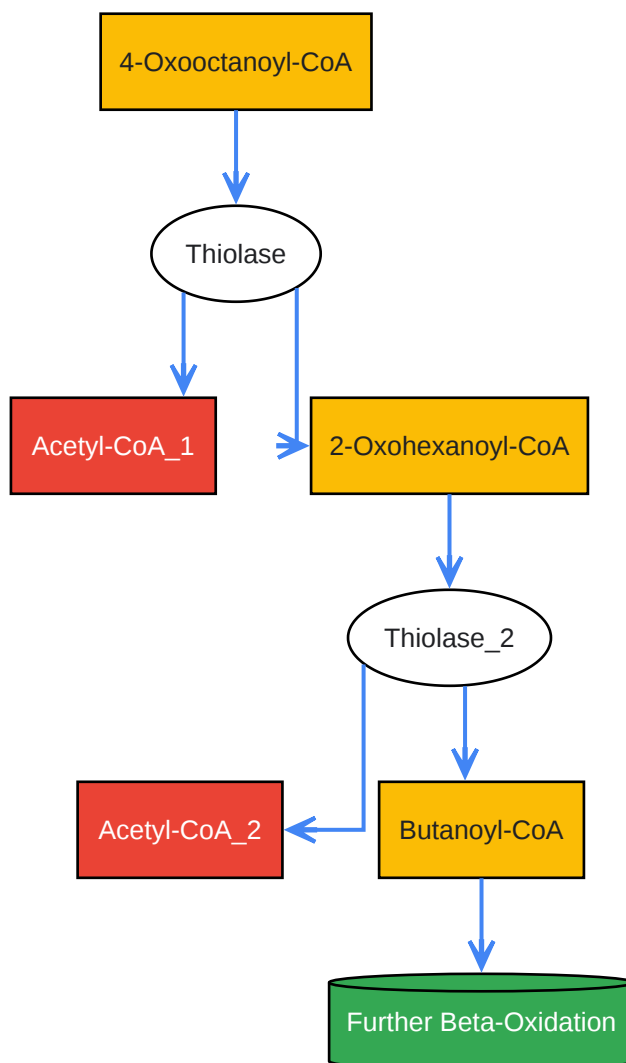


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Activation and entry of **4-oxooctanoic acid** into beta-oxidation.

Once activated, 4-oxooctanoyl-CoA would likely enter the beta-oxidation spiral. The presence of the 4-oxo group may necessitate the action of specific or modified beta-oxidation enzymes. Drawing parallels from the degradation of similar compounds, it is plausible that 4-oxooctanoyl-CoA undergoes thiolytic cleavage to yield acetyl-CoA and a shorter beta-keto acyl-CoA.[2]

Modified Beta-Oxidation of 4-Oxoctanoyl-CoA



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Hypothetical catabolic pathway of 4-oxooctanoyl-CoA.

Quantitative Data

Direct quantitative data on the metabolic flux of **4-oxooctanoic acid** through fatty acid oxidation pathways is currently scarce in the scientific literature. However, studies on the related medium-chain fatty acid, octanoic acid, provide valuable context for its potential metabolic impact.

Parameter	Organism/System	Treatment	Key Findings	Reference
Ketone Body Production	Diabetic Rats	Infusion of [1,3- ¹³ C]Octanoate	Significant labeling of ketone bodies, indicating active mitochondrial beta-oxidation.	[3]
Oxygen Consumption Rate	Perfused Rat Liver	Octanoate Infusion	Increased oxygen consumption, suggesting stimulation of mitochondrial respiration.	[4]
Fatty Acid Oxidation vs. Storage	Hypothalamic Neurons	[1- ¹⁴ C]Octanoic Acid	Preferential oxidation over storage, with an oxidation to storage ratio of 5:1.	[5]
Mitochondrial Respiration	Mouse Gastrocnemius Muscle	Octanoate-Enriched Diet	Tendency to increase maximal mitochondrial respiration.	[6]

Experimental Protocols

Protocol 1: Quantification of 4-Oxooctanoic Acid in Biological Samples by GC-MS

This protocol describes a general method for the analysis of keto acids, adapted for **4-oxooctanoic acid**, using gas chromatography-mass spectrometry (GC-MS) following

derivatization.

1. Sample Preparation (Plasma/Serum):

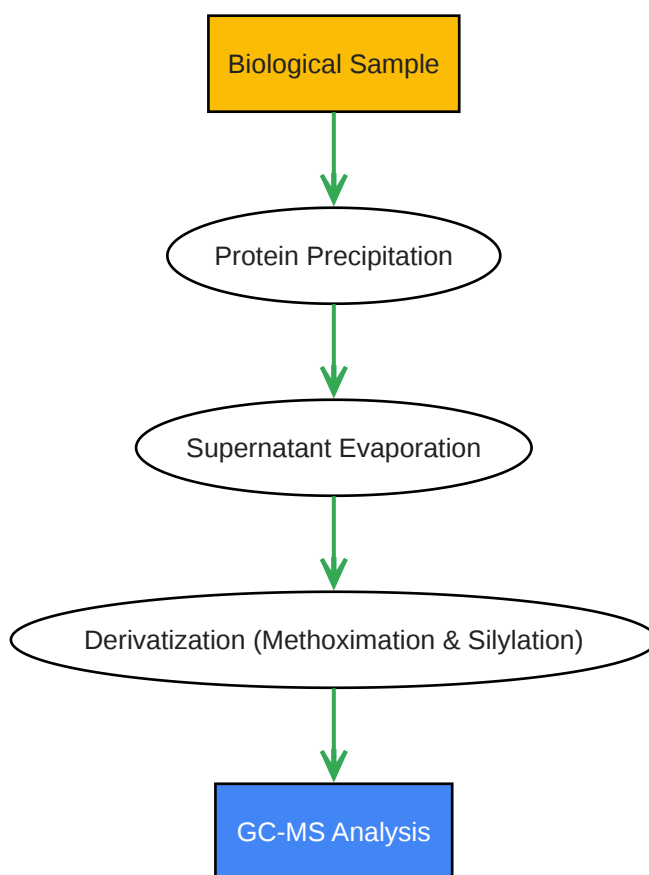
- To 100 μ L of plasma or serum, add an internal standard (e.g., a deuterated analog of a similar keto acid).
- Deproteinize the sample by adding 400 μ L of ice-cold acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

- Methoximation: Add 50 μ L of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 60 minutes. This step stabilizes the keto group.
- Silylation: Add 50 μ L of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes. This step increases the volatility of the carboxylic acid group.

3. GC-MS Analysis:

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 μ m) or similar.
- Injector: Splitless mode at 280°C.
- Oven Program: Initial temperature 80°C for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization: Electron Impact (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized **4-oxooctanoic acid**.



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Workflow for GC-MS analysis of **4-oxooctanoic acid**.

Protocol 2: Analysis of 4-Oxooctanoyl-CoA by LC-MS/MS

This protocol outlines a method for the detection and relative quantification of 4-oxooctanoyl-CoA in cellular extracts.

1. Metabolite Extraction:

- Culture cells to the desired confluency.
- Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.
- Scrape the cells and collect the cell suspension.
- Lyse the cells by sonication or freeze-thaw cycles.

- Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the metabolites.

2. LC-MS/MS Analysis:

- Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: 10 mM Ammonium Acetate in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 2% to 98% B over 10 minutes.
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500).
- Ionization: Electrospray Ionization (ESI) in positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for 4-oxooctanoyl-CoA will need to be determined empirically or from literature if available.

Inborn Errors of Metabolism

While no specific inborn error of metabolism has been definitively linked to the accumulation of **4-oxooctanoic acid**, several disorders of fatty acid oxidation and organic acidemias present with a general increase in keto acids and dicarboxylic acids in urine and plasma.^{[7][8][9]} These include:

- Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: A common fatty acid oxidation disorder that can lead to the accumulation of medium-chain acylcarnitines and dicarboxylic acids.
- Organic Acidemias: A group of disorders characterized by the accumulation of organic acids, often leading to metabolic acidosis and ketosis.^{[7][9]}

The analysis of organic acid profiles in patients with suspected metabolic disorders may reveal the presence of **4-oxooctanoic acid**, potentially indicating a block in its downstream metabolism.

Conclusion and Future Directions

4-Oxooctanoic acid represents an intriguing, yet understudied, metabolite at the crossroads of fatty acid and ketone body metabolism. While its direct role in fatty acid oxidation is inferred from its structure and the metabolism of related compounds, further research is imperative to elucidate its precise metabolic fate and regulatory functions.

Future investigations should focus on:

- Enzymatic assays to identify the specific enzymes responsible for the catabolism of 4-oxooctanoyl-CoA.
- Metabolic flux analysis using isotopically labeled **4-oxooctanoic acid** to quantitatively trace its contribution to the acetyl-CoA pool and the TCA cycle.^{[10][11][12][13]}
- Investigation of inborn errors of metabolism to identify potential enzymatic defects that lead to the accumulation of **4-oxooctanoic acid**.
- Elucidation of the signaling roles of **4-oxooctanoic acid** and its metabolites.

A deeper understanding of **4-oxooctanoic acid** metabolism will not only enhance our fundamental knowledge of cellular bioenergetics but may also open new avenues for therapeutic interventions in metabolic diseases.

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